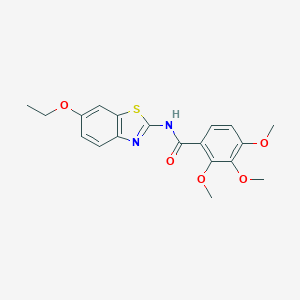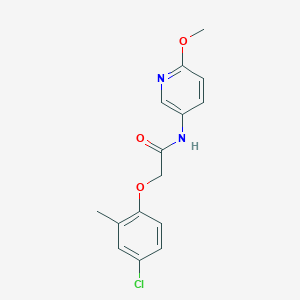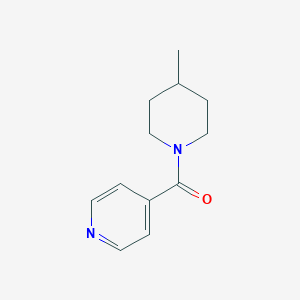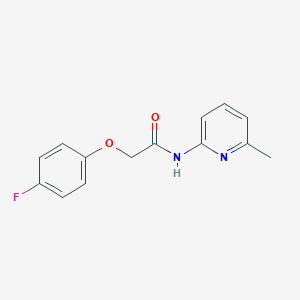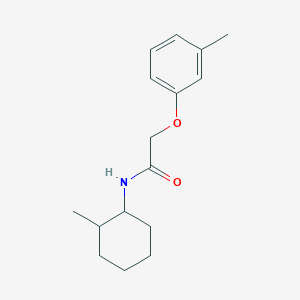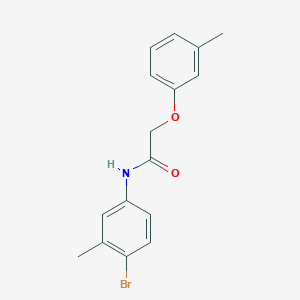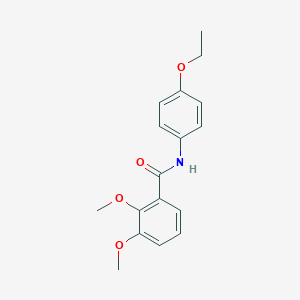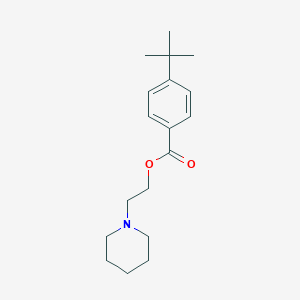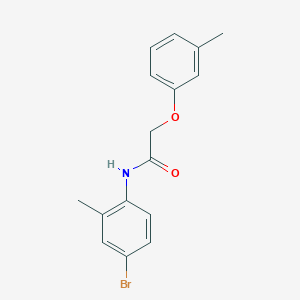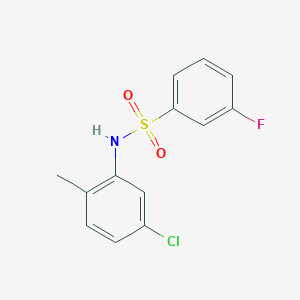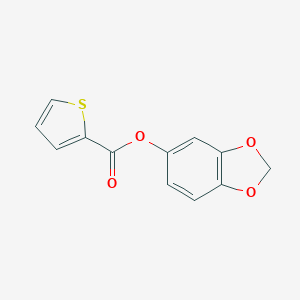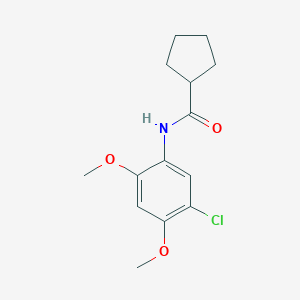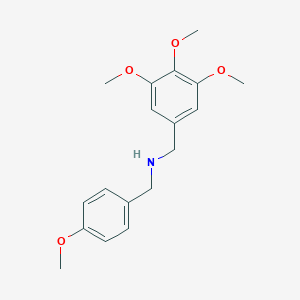![molecular formula C21H32N2O B249021 4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine](/img/structure/B249021.png)
4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine, commonly known as PCM, is a synthetic compound that belongs to the class of dissociative anesthetics. PCM has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
PCM acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, PCM disrupts the communication between neurons, leading to a dissociative state.
Biochemical and Physiological Effects:
PCM produces a range of biochemical and physiological effects, including analgesia, amnesia, and dissociation. The analgesic effect of PCM is due to its ability to block the transmission of pain signals in the spinal cord. The amnesic effect of PCM is attributed to its ability to disrupt memory formation and consolidation. The dissociative effect of PCM is characterized by a feeling of detachment from the environment and oneself.
实验室实验的优点和局限性
PCM offers several advantages as a research tool, including its high potency, selectivity, and specificity. However, PCM also has some limitations, including its high cost, limited availability, and potential for abuse.
未来方向
There are several future directions for research on PCM. One area of interest is the development of new analogs of PCM with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the effects of PCM on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, PCM may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, PCM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. PCM acts as a non-competitive antagonist of the NMDA receptor, producing a range of biochemical and physiological effects, including analgesia, amnesia, and dissociation. PCM offers several advantages as a research tool, but also has some limitations. There are several future directions for research on PCM, including the development of new analogs and the investigation of its potential therapeutic applications.
合成方法
PCM can be synthesized through a multi-step process, which involves the reaction of 4-phenylcyclohexanone with piperidine, followed by the reaction of the resulting product with morpholine. The final product is obtained through purification and crystallization. The synthesis of PCM requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
PCM has been widely used as a research tool in various scientific fields. In medicinal chemistry, PCM has been studied for its potential use as an anesthetic agent due to its dissociative properties. In neuroscience, PCM has been used to study the effects of NMDA receptors on synaptic plasticity and memory formation. PCM has also been used in pharmacology to investigate the effects of dissociative anesthetics on the central nervous system.
属性
产品名称 |
4-[1-(4-Phenylcyclohexyl)piperidin-4-yl]morpholine |
|---|---|
分子式 |
C21H32N2O |
分子量 |
328.5 g/mol |
IUPAC 名称 |
4-[1-(4-phenylcyclohexyl)piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H32N2O/c1-2-4-18(5-3-1)19-6-8-20(9-7-19)22-12-10-21(11-13-22)23-14-16-24-17-15-23/h1-5,19-21H,6-17H2 |
InChI 键 |
GABOILKUAOYXKH-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCOCC4 |
规范 SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-fluoro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B248943.png)
